molecular formula C8H13N3 B6271995 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine CAS No. 1481412-37-6

1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No.: B6271995
CAS No.: 1481412-37-6
M. Wt: 151.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine can be compared with other similar compounds, such as:

    1-phenyl-4,5,6,7-tetrahydro-1H-indazole: Known for its anti-inflammatory properties.

    2-methyl-4,5,6,7-tetrahydro-1H-indazole: Studied for its antimicrobial activity.

    3-phenyl-4,5,6,7-tetrahydro-1H-indazole: Investigated for its anticancer potential.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

CAS No.

1481412-37-6

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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